Cancer/testis antigen 1 (94-102)
Description
Properties
sequence |
MPFATPMEA |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (94-102); NY-ESO-1 (94-102) |
Origin of Product |
United States |
Molecular and Cellular Biology of Cancer/testis Antigen 1 94 102 Processing and Presentation
Gene Expression and Transcriptional Regulation of MAGE-A1
The expression of the MAGE-A1 gene is tightly controlled, primarily through epigenetic mechanisms. In normal somatic tissues, the gene is kept in a silent state, but in tumor cells, these regulatory processes are disrupted, leading to its activation. nih.govresearchgate.net
Epigenetic Regulation (e.g., DNA Demethylation)
The primary mechanism silencing MAGE-A1 expression in normal tissues is DNA methylation. nih.gov The promoter region of the MAGE-A1 gene is rich in CpG dinucleotides, and in somatic cells, these sites are heavily methylated. nih.govnih.gov This hypermethylation prevents the binding of transcription factors, such as Ets-1 and Sp1, which are necessary to initiate gene transcription. nih.govnih.gov
In contrast, in many cancer cells, the MAGE-A1 promoter undergoes demethylation. nih.govresearchgate.netresearchgate.net This loss of methylation allows transcription factors to access their binding sites and drive the expression of the MAGE-A1 gene. nih.gov While DNA demethylation is a critical step, some studies suggest it may not be the sole factor, and other regulatory elements likely contribute to the full activation of MAGE-A1 expression in tumors. mdpi.com The cancer-testis antigen BORIS has also been shown to activate and demethylate the MAGE-A1 promoter. researchgate.net
Histone modifications also play a role in regulating MAGE-A1 expression. In expressing melanoma cells, DNA hypomethylation of the MAGE-A1 gene is correlated with increased histone H3 acetylation. nih.gov Furthermore, MAGE-A1 can act as a transcriptional repressor by recruiting histone deacetylase 1 (HDAC1). nih.gov
Protein Localization and Intracellular Trafficking of MAGE-A1
Once the MAGE-A1 gene is transcribed and translated into the MAGE-A1 protein, its subcellular localization is critical for its function and subsequent processing. The MAGE-A1 protein has been observed in both the cytoplasm and the nucleus of cells. abcam.comgenecards.org Its presence in the nucleus is consistent with its proposed role in transcriptional regulation. abcam.comgenecards.org
MAGE proteins, including MAGE-A1, can influence cellular processes by modulating the activity and localization of E3 ubiquitin ligases. nih.govnih.gov This interaction can affect protein ubiquitination, a key process in protein degradation and trafficking.
Proteasomal Degradation and Peptide Generation
For the Cancer/testis antigen 1 (94-102) peptide to be presented to the immune system, the full-length MAGE-A1 protein must be broken down into smaller fragments. This degradation process primarily occurs in the proteasome, a large protein complex found in the cytoplasm and nucleus. nih.govmdpi.com
The 26S proteasome recognizes and degrades proteins that have been tagged with ubiquitin. nih.gov MAGE-A proteins have been shown to regulate the ubiquitination of other proteins, and this process can also influence their own stability and degradation. nih.govnih.gov The proteasome cleaves the MAGE-A1 protein into smaller peptides of varying lengths. mdpi.com The generation of the precise Cancer/testis antigen 1 (94-102) epitope, however, can be influenced by the specific enzymatic activities within the proteasome. nih.gov
Antigen Processing and Presentation Pathway for Cancer/testis Antigen 1 (94-102)
The generation and presentation of the Cancer/testis antigen 1 (94-102) peptide on the cell surface is a multi-step process that relies on the major histocompatibility complex (MHC) class I pathway. nih.govimmunology.org
Role of Transporter Associated with Antigen Processing (TAP)
After the MAGE-A1 protein is degraded by the proteasome in the cytosol, the resulting peptide fragments, including the precursor to the 94-102 epitope, are transported into the endoplasmic reticulum (ER). frontiersin.org This transport is mediated by the Transporter Associated with Antigen Processing (TAP), a heterodimeric protein complex embedded in the ER membrane. nih.govwikipedia.orgnih.gov The TAP complex specifically translocates peptides from the cytosol into the ER lumen, a crucial step for their subsequent loading onto MHC class I molecules. immunology.orgnih.gov
Peptide Loading Complex and MHC Class I Assembly
Inside the ER, the transported peptides encounter the peptide-loading complex (PLC). nih.govnih.govrcsb.org The PLC is a large, multi-protein assembly that includes TAP, tapasin, calreticulin, ERp57, and the MHC class I molecule itself. nih.govnih.govresearchgate.net This complex ensures that only peptides with the correct length and binding affinity are loaded onto the MHC class I molecule. nih.govchinesechemsoc.org
The Cancer/testis antigen 1 (94-102) peptide, once loaded onto a compatible MHC class I molecule (such as HLA-A1), forms a stable peptide-MHC complex. nih.govchinesechemsoc.org This complex is then transported from the ER, through the Golgi apparatus, to the cell surface. youtube.com On the cell surface, the peptide-MHC complex is displayed for recognition by cytotoxic T lymphocytes (CTLs), which can then identify and kill the cancer cell. frontiersin.org
Immunological Characterization of Cancer/testis Antigen 1 94 102
Major Histocompatibility Complex (MHC) Class I Binding Affinity and Stability
The binding of a peptide to an MHC class I molecule is a prerequisite for recognition by CD8+ cytotoxic T-cells. mdpi.com The affinity and stability of the resulting peptide-MHC (pMHC) complex are crucial factors that influence the strength of the subsequent T-cell response. researchgate.net
Allelic Restriction and Specificity (e.g., HLA-A*02:01, HLA-A24)
The binding of the Cancer/testis antigen 1 (94-102) peptide is restricted to specific MHC class I alleles, a phenomenon known as allelic restriction. This peptide is known to bind to HLA-B35. aacrjournals.org Research has also investigated its binding to other common HLA alleles such as HLA-A02:01 and HLA-A24, which are prevalent in different global populations. nih.govd-nb.info The specificity of this binding is determined by the anchor residues within the peptide sequence that fit into the binding groove of the particular HLA molecule. nih.gov For instance, peptides that bind to HLA-A02:01 often have specific amino acids at key positions that anchor the peptide into the MHC groove. nih.gov The ability to bind to multiple HLA alleles would broaden the patient population that could benefit from therapies targeting this peptide. nih.gov
Table 1: Reported HLA Allele Binding for Cancer/testis Antigen 1 (94-102)
| HLA Allele | Binding Status |
|---|---|
| HLA-B35 | Reported Binder aacrjournals.org |
| HLA-A*02:01 | Investigated d-nb.infonih.gov |
Computational Prediction of MHC-Peptide Binding
Computational algorithms are widely used to predict the binding affinity of peptides to a vast array of MHC alleles. nih.govmdpi.com Tools like SYFPEITHI, NetMHC, and others use scoring matrices or machine learning models based on extensive experimental data to forecast binding potential. nih.gov These predictive tools can assess the likelihood of the Cancer/testis antigen 1 (94-102) peptide binding to various HLA alleles, thereby guiding experimental work and helping to identify potential patient cohorts for clinical trials. semanticscholar.orgbiorxiv.org The predictions are founded on the peptide's amino acid sequence and the known binding motifs of different HLA molecules. nih.gov
T-Cell Receptor (TCR) Recognition of Cancer/testis Antigen 1 (94-102)-MHC Complexes
The recognition of the Cancer/testis antigen 1 (94-102)-pMHC complex by a specific T-cell receptor (TCR) on a CD8+ T-cell is a pivotal event in the adaptive immune response against cancer. nih.gov
Structural Basis of TCR-pMHC Interaction
The three-dimensional structure of the TCR-pMHC complex determines the specificity and affinity of the interaction. nih.govbohrium.com Crystallographic and cryo-electron microscopy studies of various TCR-pMHC complexes have shown that the complementarity-determining regions (CDRs) of the TCR's alpha and beta chains make contact with both the peptide and the alpha-helices of the MHC molecule. nih.govamegroups.cnamegroups.org While specific high-resolution structural data for the TCR-Cancer/testis antigen 1 (94-102)-MHC complex may be part of ongoing research, the general principles of this trimolecular interaction are well-established and highlight the precise molecular dialogue required for T-cell recognition. researchgate.net
CD8+ Cytotoxic T Lymphocyte (CTL) Activation and Effector Functions
The successful recognition of the Cancer/testis antigen 1 (94-102)-pMHC complex by a cognate TCR on a CD8+ T-cell initiates a signaling cascade, leading to T-cell activation, proliferation, and differentiation into cytotoxic T lymphocytes (CTLs). frontiersin.orgnih.gov These CTLs are the primary effector cells that mediate the killing of cancer cells. mdpi.com
CTLs specific for Cancer/testis antigen 1 (94-102) can identify and eliminate tumor cells presenting this peptide. nih.gov The main effector mechanism of CTLs is the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis (programmed cell death) in the target cell. mdpi.com Additionally, activated CTLs secrete pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which can further modulate the tumor microenvironment and enhance the anti-tumor immune response. frontiersin.orgamegroups.orgamegroups.cn In vitro studies have demonstrated that CTLs specific for NY-ESO-1 peptides can effectively lyse tumor cells that express the antigen. nih.govelsevierpure.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Cancer/testis antigen 1 (94-102) |
| Perforin |
| Granzymes |
| Interferon-gamma |
Cytokine Production (e.g., IFN-γ, TNF-α)
The activation of T-cells upon recognition of the Cancer/testis antigen 1 (94-102) peptide presented by cancer cells leads to the secretion of a variety of cytokines, which are crucial signaling molecules that orchestrate the anti-tumor immune response. Among the most significant of these are Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).
T-cells specific for NY-ESO-1 have been shown to produce IFN-γ, a key cytokine that plays a multifaceted role in anti-tumor immunity. nih.gov The production of IFN-γ by both CD4+ and CD8+ T-cells is a hallmark of a Th1-biased immune response, which is considered critical for effective tumor control. plos.orgnih.govmdpi.com Studies have demonstrated that T-cells responding to cancer/testis antigens, including NY-ESO-1, exhibit increased secretion of inflammatory cytokines such as IFN-γ and TNF-α. nih.gov In some cases, a high frequency of T-cells that produce TNF-α but not IFN-γ has been observed, particularly within the CD8+ T-cell compartment, suggesting a complex and coordinated CD4+ and CD8+ T-cell response. d-nb.info
The production of these cytokines by peptide-specific T-cells is a critical component of their anti-tumor activity. IFN-γ can directly inhibit tumor cell proliferation and can also enhance the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to cytotoxic T-lymphocytes. TNF-α, as its name suggests, can induce programmed cell death (apoptosis) in tumor cells.
| Cytokine | Primary Secreting Cells | Key Anti-Tumor Functions |
| IFN-γ | CD4+ T-cells, CD8+ T-cells, NK cells | Enhances MHC class I expression on tumor cells, inhibits tumor cell proliferation, activates other immune cells. |
| TNF-α | CD4+ T-cells, CD8+ T-cells, Macrophages | Induces apoptosis in tumor cells, promotes inflammation. |
Direct Cytotoxicity Mechanisms
Beyond orchestrating the immune response through cytokine production, CD8+ cytotoxic T-lymphocytes (CTLs) that recognize the Cancer/testis antigen 1 (94-102) peptide can directly kill cancer cells. This process of direct cytotoxicity is a fundamental mechanism of anti-tumor immunity.
Upon recognition of the peptide-MHC complex on the surface of a tumor cell, CTLs release cytotoxic granules containing perforin and granzymes. Perforin creates pores in the target cell membrane, allowing granzymes to enter the cell and initiate a cascade of events leading to apoptosis. This targeted killing mechanism ensures the specific elimination of cancer cells while sparing healthy tissues.
Furthermore, studies have revealed that even CD4+ T-cells specific for cancer/testis antigens can exhibit direct cytotoxic capabilities. aacrjournals.org These "killer" helper T-cells can lyse tumor cells in an MHC class II-restricted manner, adding another layer to the anti-tumor immune attack. aacrjournals.org The induction of these cytotoxic CD4+ T-cell responses has been observed following certain immunotherapies, highlighting their potential therapeutic significance. aacrjournals.org
In Vitro and Ex Vivo Immunogenicity Studies
The immunogenicity of the Cancer/testis antigen 1 (94-102) peptide has been extensively documented in numerous in vitro and ex vivo studies. These studies, conducted using cells and tissues outside of the body, have been instrumental in confirming the peptide's ability to stimulate potent T-cell responses.
In vitro stimulation of peripheral blood mononuclear cells (PBMCs) from cancer patients with the NY-ESO-1 (94-102) peptide has been shown to successfully generate and expand peptide-specific CD8+ T-cells. aacrjournals.org These expanded T-cells are capable of recognizing and killing tumor cells that express the NY-ESO-1 antigen.
Ex vivo analyses of T-cell responses in patients have further corroborated these findings. For instance, a T-cell response specific to the NY-ESO-1 epitope p94-102 was identified in a bladder cancer patient who remained disease-free after treatment. aacrjournals.org This response was restricted by the HLA-B35 allele. aacrjournals.org Enzyme-linked immunospot (ELISPOT) assays, which detect cytokine secretion from single cells, have been widely used to enumerate antigen-specific T-cells. d-nb.infohaematologica.org These assays have demonstrated the presence of IFN-γ-secreting T-cells responsive to cancer/testis antigen peptides in the blood of patients with various cancers. haematologica.org
The table below summarizes key findings from immunogenicity studies of the broader NY-ESO-1 antigen, within which the 94-102 peptide is a crucial epitope.
| Study Type | Key Findings | Relevant Cancers |
| In Vitro T-cell Generation | Successful generation of NY-ESO-1 specific CD4+ and CD8+ T-cells from peripheral blood. aacrjournals.org | Melanoma aacrjournals.org |
| Ex Vivo T-cell Analysis | Identification of T-cell immunity against a new NY-ESO-1 epitope, p94-102, in a bladder cancer patient. aacrjournals.org | Bladder Cancer aacrjournals.org |
| Cytokine Secretion Assays | Detection of IFN-γ-secreting T-cell responses to cancer-testis antigen peptides in patients post-transplantation. haematologica.org | Acute Myeloid Leukemia, Multiple Myeloma haematologica.org |
These laboratory studies provide a strong rationale for the inclusion of the Cancer/testis antigen 1 (94-102) peptide in cancer vaccine formulations and other immunotherapeutic strategies. oncotarget.comjpt.com The ability to consistently induce potent and specific T-cell responses in a controlled setting underscores its potential for clinical application.
Role of Cancer/testis Antigen 1 94 102 in Tumor Immunobiology and Immune Evasion
Heterogeneous Expression of MAGE-A1 in Malignancies
The expression of MAGE-A1 in cancerous tissues is notably varied, not only between different types of cancer but also within a single tumor. This heterogeneity is a critical factor influencing the efficacy of targeted immunotherapies. nih.govspandidos-publications.com
Studies have demonstrated MAGE-A1 expression across a wide range of cancers, including but not limited to melanoma, lung cancer, bladder cancer, head and neck squamous cell carcinoma (HNSCC), and gastric cancer. frontiersin.orgdntb.gov.ua For instance, in malignant melanoma, the frequency of MAGE-A1 expression has been observed to be significantly higher in metastatic lesions compared to primary tumors, suggesting a role in disease progression. nih.govamsterdamumc.nl One study found MAGE-A1 expression in 20% of primary melanoma tumors, which increased to 51% in distant metastases. amsterdamumc.nl
This variable expression pattern is also evident in other cancers. In oral squamous cell carcinoma, MAGE-A1 was expressed at a significantly higher rate in male patients. researchgate.net In myxoid and round cell liposarcoma, MAGE-A1 expression was occasional, being present in 11% of cases. nih.gov
The following table summarizes the expression frequency of MAGE-A1 in various malignancies based on several studies.
| Cancer Type | Expression Frequency of MAGE-A1 | Source(s) |
| Malignant Melanoma (Primary) | 20% | amsterdamumc.nl |
| Malignant Melanoma (Metastatic) | 51% | amsterdamumc.nl |
| Non-Small Cell Lung Cancer (NSCLC) | 27-46% | waocp.org |
| Invasive Breast Cancer | 6% | frontiersin.org |
| Myxoid/Round Cell Liposarcoma | 11% | nih.gov |
| Gastric Carcinoma | 32.6% (advanced) | nih.gov |
| Head and Neck Squamous Cell Carcinoma | Variable | dntb.gov.ua |
This table is for illustrative purposes and the frequencies can vary between studies due to different detection methods and patient cohorts.
Impact on Tumor Microenvironment and Immune Infiltrates
The expression of MAGE-A1 can significantly shape the tumor microenvironment (TME), influencing the presence and function of immune cells. The TME is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells, and its composition can either promote or inhibit tumor growth.
Research suggests that MAGE-A expression is associated with a poor prognosis in several cancers, which is often linked to a less favorable immune contexture. nih.gov For example, in some cancers, a high expression of MAGE-A antigens is linked to a lack of immune cell infiltration, a so-called "cold" tumor microenvironment. This can occur through various mechanisms, including the production of immunosuppressive cytokines and the recruitment of regulatory T cells (Tregs) that dampen the anti-tumor immune response.
Furthermore, some studies have indicated that the expression of cancer-testis antigens can influence the metabolic reprogramming of the TME, further contributing to an immunosuppressive landscape that limits the efficacy of immunotherapies. frontiersin.org
Advanced Methodologies for Cancer/testis Antigen 1 94 102 Research
Quantitative Assays for Peptide-MHC Binding
The ability of the Cancer/testis antigen 1 (94-102) peptide to elicit a T-cell response is contingent upon its binding to Major Histocompatibility Complex (MHC) molecules on the surface of APCs. Quantitative assays are therefore essential to measure this binding affinity.
A common method for quantifying peptide-MHC binding is through competition binding assays . creativebiomart.netresearchgate.netnih.gov These assays are typically performed in a cell-free system using purified, soluble recombinant MHC molecules. nih.govproimmune.com The general principle involves a competition between the unlabeled test peptide (e.g., Cancer/testis antigen 1 (94-102)) and a labeled probe peptide with a known high affinity for the specific MHC allele (e.g., HLA-B*3501 or HLA-B51). frontiersin.orgresearchgate.net
The assay is performed as follows:
A constant concentration of the labeled probe peptide is incubated with the recombinant MHC molecules.
Increasing concentrations of the unlabeled test peptide are added to the mixture.
The test peptide competes with the probe peptide for binding to the MHC molecules.
After reaching equilibrium, the amount of labeled probe peptide bound to the MHC is quantified. nih.gov
A higher affinity of the test peptide results in greater displacement of the labeled probe, leading to a lower signal. The data is used to calculate the concentration of the test peptide that inhibits 50% of the probe peptide's binding (IC50). A lower IC50 value indicates a higher binding affinity. nih.gov These assays can be adapted to a high-throughput format, allowing for the screening of numerous peptides and MHC alleles. nih.govproimmune.com
High-Throughput T-Cell Assays
To assess the functional consequences of peptide-MHC binding, high-throughput assays are used to measure the activation and response of T cells specific for the Cancer/testis antigen 1 (94-102) peptide.
ELISPOT and Intracellular Cytokine Staining
The Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry are two of the most widely used techniques for quantifying antigen-specific T-cell responses at the single-cell level. nih.govaacrjournals.orgnih.gov
ELISPOT Assay: The ELISPOT assay is highly sensitive for detecting cytokine-secreting cells. aacrjournals.org To measure responses to the Cancer/testis antigen 1 (94-102) peptide, peripheral blood mononuclear cells (PBMCs) from a patient are cultured in wells coated with an antibody specific for a particular cytokine, most commonly interferon-gamma (IFN-γ). nih.govresearchgate.net The cells are then stimulated with the peptide. If antigen-specific T cells are present, they will be activated and secrete IFN-γ, which is captured by the antibodies on the well surface. After washing away the cells, a second, labeled antibody is added to detect the captured cytokine, resulting in a visible spot for each cytokine-producing cell. researchgate.net Responses are considered positive when the number of spots significantly exceeds that of control wells without the peptide. nih.gov
Intracellular Cytokine Staining (ICS): ICS is a powerful flow cytometry-based method that allows for the simultaneous analysis of multiple parameters, including cytokine production and cell surface markers, on individual T cells. aacrjournals.orgnih.gov In this assay, T cells are stimulated with the Cancer/testis antigen 1 (94-102) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes the cytokines produced by activated T cells to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) and, after fixation and permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). aacrjournals.org Flow cytometry analysis can then determine the frequency and phenotype of the peptide-specific T cells that are producing one or more cytokines. nih.gov
Table 2: Representative ELISPOT/ICS Findings for NY-ESO-1 T-Cell Responses
| Assay Type | Cell Type | Stimulant | Cytokine Measured | Key Finding | Reference |
| ELISPOT | CD8+ T cells | NY-ESO-1 p94-102 peptide | IFN-γ | High precursor frequency of reactive T cells found ex vivo in a melanoma patient. | frontiersin.org |
| ELISPOT | CD4+ T cells | Overlapping NY-ESO-1 peptides | IFN-γ | Increased frequency of peptide-specific T-cell responses after ipilimumab treatment. | aacrjournals.orgnih.gov |
| ICS | CD4+ T cells | Overlapping NY-ESO-1 peptides | IFN-γ, TNF-α, IL-2 | Induction of polyfunctional T-cell responses post-vaccination. | researchgate.net |
| ELISPOT | CD8+ T cells | Overlapping NY-ESO-1 peptides | IFN-γ | Mapping of immunogenic regions, with p89-102 being a key CD8 T-cell epitope cluster. | researchgate.net |
| ICS | CD8+ and CD4+ T cells | NY-ESO-1 overlapping peptides | IFN-γ | Increased frequency of NY-ESO-1 specific T cells after vaccination. | nih.gov |
MHC Tetramer Staining
Major histocompatibility complex (MHC) tetramer staining is a powerful tool for the direct visualization, enumeration, and isolation of antigen-specific T cells. nih.govnih.gov This technique utilizes soluble, fluorescently-labeled MHC molecules complexed with a specific peptide, in this case, the Cancer/testis antigen 1 (94-102) peptide. nih.govnih.gov
In the context of NY-ESO-1 research, MHC class I tetramers, such as HLA-B*3501/NY-ESO-1 (94-102) complexes, have been used to identify and quantify specific CD8+ T cells in patient samples. pnas.org For instance, researchers have successfully used these tetramers to stain and isolate NY-ESO-1-specific CD8+ T cell clones from the peripheral blood of cancer patients. pnas.org Clonal analysis following peptide vaccination has revealed dominant CD8+ T-cell responses restricted by specific HLA alleles, and newly defined epitopes have been identified using this method. niph.go.jp
The development of MHC class II tetramers has been more challenging but is crucial for studying CD4+ T helper cell responses. nih.gov Strategies involving histidine-tagged peptides have facilitated the generation of stable MHC class II tetramers, such as those for the immunodominant NY-ESO-1 epitope presented by HLA-DR52b. nih.gov These advancements allow for the direct ex vivo assessment of vaccine-induced CD4+ T cell responses, providing valuable insights into their frequency, phenotype, and function. nih.gov
Table 1: Application of MHC Tetramer Staining in NY-ESO-1 Research
| MHC/Peptide Complex | T-Cell Subset Detected | Research Application | Key Findings |
| HLA-B*3501/NY-ESO-1 (94-102) | CD8+ T cells | Identification of systemic T-cell responses in urothelial carcinoma patients. | Presence of circulating CD8+ T cells that can recognize naturally processed NY-ESO-1. pnas.org |
| HLA-A2/NY-ESO-1 (157–165) | CD8+ T cells | Monitoring T-cell responses in patients undergoing vaccine therapy. | Significant increase in tetramer-positive cells post-vaccination. aacrjournals.org |
| HLA-Cw3/NY-ESO-1 (92–100) | CD8+ T cells | Analysis of T-cell responses in patients receiving chemo-immunotherapy. | Detection of antigen-specific T-cell responses. aacrjournals.org |
| HLA-DR52b/NY-ESO-1 (119–143) | CD4+ T cells | Direct ex vivo monitoring of vaccine-induced CD4+ T cells. | Vaccine-induced tetramer-positive cells include central and transitional memory populations. nih.gov |
In Vivo Preclinical Murine Models for Immunogenicity and Antitumor Efficacy
Preclinical murine models are essential for evaluating the immunogenicity and anti-tumor efficacy of NY-ESO-1-based therapies in a living organism before they can be tested in humans.
Syngeneic models utilize immunocompetent mice and murine tumor cell lines that are genetically compatible with the mouse strain. pharmalegacy.com This allows for the study of the interaction between the investigational therapy, the tumor, and a fully functional immune system. pharmalegacy.com For NY-ESO-1 research, a murine cancer/testis antigen analog, such as P1A, can be used. nih.gov Studies have shown that vaccination with a P1A-based vaccine can induce protective CTL responses against P1A-expressing tumors. nih.gov Another study demonstrated that a vaccine based on the sperm protein 17 (Sp17), a cancer testis antigen, could control tumor growth in a murine model of ovarian cancer. plos.org
Xenograft models involve the implantation of human tumor cells into immunodeficient mice. pharmalegacy.com While these models lack a complete immune system, they are valuable for studying the direct effects of therapies on human tumors. pharmalegacy.com For instance, humanized CAR-T cells targeting a cancer-testis antigen have been shown to significantly inhibit tumor growth in a colon cancer xenograft model. frontiersin.org Xenograft models are also used to investigate mechanisms of chemoresistance, where studies have identified cancer testis antigens as mediators of resistance in small cell lung cancer. biorxiv.org
Table 2: Comparison of Murine Tumor Models for NY-ESO-1 Research
| Model Type | Host Immune System | Tumor Origin | Key Applications for NY-ESO-1 Research |
| Syngeneic | Immunocompetent | Murine (from the same inbred strain) | Evaluating immunogenicity of vaccines, studying the role of the tumor microenvironment, assessing combination immunotherapies. pharmalegacy.com |
| Xenograft | Immunodeficient | Human | Testing direct anti-tumor effects of human-specific therapies (e.g., CAR-T cells), studying tumor growth and metastasis of human cancers. pharmalegacy.com |
Adoptive T-cell transfer (ACT) models involve the transfer of T cells, often genetically engineered, into a host animal to study their anti-tumor effects. nih.gov In the context of NY-ESO-1, this typically involves isolating T cells, modifying them to express a TCR specific for the NY-ESO-1 (94-102) peptide, and then infusing them into mice bearing NY-ESO-1-expressing tumors. nih.govnih.gov
These models are critical for optimizing ACT protocols, including determining the most effective T-cell subsets to use and evaluating the impact of lymphodepletion before T-cell infusion. nih.gov Studies using adoptive transfer of P1A-specific CTLs in combination with a demethylating agent have shown effective treatment of lung metastases in a syngeneic mouse model. nih.gov These models provide a powerful platform to assess the in vivo efficacy and potential toxicities of engineered T-cell therapies before clinical translation. oncotarget.com
Preclinical Therapeutic Strategies Based on Cancer/testis Antigen 1 94 102
Peptide-Based Vaccine Development in Preclinical Settings
Peptide-based vaccines represent a direct approach to stimulating an immune response against a specific tumor antigen epitope. Preclinical studies have investigated the use of the NY-ESO-1 (94-102) peptide, often in conjunction with adjuvants, to enhance its immunogenicity. oncotarget.comnih.gov These vaccines are designed to be taken up by antigen-presenting cells (APCs), which then present the peptide to T cells, initiating a targeted cytotoxic T lymphocyte (CTL) response against tumor cells expressing NY-ESO-1. nih.gov
In preclinical models, these peptide vaccines have demonstrated the ability to induce detectable CTL responses. spandidos-publications.com For instance, research has focused on optimizing vaccine formulations to improve the delivery and presentation of the peptide, thereby generating a more robust and durable anti-tumor immunity. spandidos-publications.com Some strategies involve the use of nanoparticles to deliver the peptide, which has been shown to generate a strong CD8+ CTL response in preclinical models of multiple myeloma when compared to the free peptide. spandidos-publications.com
| Vaccine Component | Research Focus | Preclinical Finding |
| NY-ESO-1 (94-102) Peptide | Induction of specific CTLs | Elicits detectable anti-tumor immune responses. |
| Adjuvants | Enhancement of immunogenicity | Improves the magnitude and quality of the T-cell response. |
| Delivery Systems (e.g., nanoparticles) | Improved antigen delivery and presentation | Generates a more robust CTL response compared to free peptide. spandidos-publications.com |
Dendritic Cell (DC)-Based Immunotherapy Approaches (Preclinical)
Dendritic cells are potent APCs that play a crucial role in initiating T-cell responses. tandfonline.com Preclinical strategies have involved loading autologous DCs with the NY-ESO-1 (94-102) peptide ex vivo. oncotarget.com These "pulsed" DCs are then reintroduced into the host, where they can effectively present the antigen to T cells and prime a specific anti-tumor immune response. oncotarget.comtandfonline.com
Preclinical studies have shown that DCs pulsed with NY-ESO-1 peptides can stimulate both CD4+ and CD8+ T-cell responses. aacrjournals.org The maturation state of the DCs is a critical factor, with mature DCs being more effective at inducing a potent immune response. tandfonline.com Research has also explored the genetic modification of DCs to express the NY-ESO-1 antigen, offering a potentially more sustained antigen presentation.
| DC-Based Approach | Mechanism | Preclinical Outcome |
| Peptide-Pulsed DCs | DCs are loaded with the NY-ESO-1 (94-102) peptide ex vivo. oncotarget.com | Stimulation of NY-ESO-1-specific T-cell responses. aacrjournals.org |
| Genetically Modified DCs | DCs are engineered to express the NY-ESO-1 antigen. | Potential for prolonged antigen presentation and a more durable immune response. |
Adoptive T-Cell Therapy (TCR-T) Targeting Cancer/testis Antigen 1 (94-102) (Preclinical)
Adoptive T-cell therapy involves the genetic modification of a patient's own T cells to recognize and attack cancer cells. oncotarget.comnih.gov For targets like NY-ESO-1, which are intracellular proteins, this is achieved by engineering T cells to express a T-cell receptor (TCR) that specifically recognizes the NY-ESO-1 (94-102) peptide when presented by HLA molecules on the surface of tumor cells. oncotarget.comnih.gov
Preclinical studies have demonstrated that T cells engineered with NY-ESO-1-specific TCRs can effectively recognize and kill tumor cells expressing the target antigen. nih.gov These studies have been crucial in establishing the proof-of-concept for this therapeutic approach and have paved the way for clinical trials. nih.gov
A significant area of preclinical research has focused on optimizing the TCRs used in adoptive T-cell therapy. mdpi.com This includes isolating naturally occurring high-affinity TCRs or engineering existing TCRs to have enhanced affinity for the NY-ESO-1 (94-102) peptide-MHC complex. mdpi.com The goal is to create TCR-T cells with increased sensitivity and potency against tumor cells, particularly those that may express low levels of the target antigen. mdpi.com Preclinical studies have shown that affinity-enhanced TCRs can lead to improved T-cell activation and tumor cell killing. mdpi.com
| Engineering Strategy | Rationale | Preclinical Impact |
| High-Affinity TCR Isolation | Identify naturally potent TCRs for therapeutic use. | Enhanced recognition of tumor cells. |
| TCR Affinity Enhancement | Increase the binding strength of the TCR to the peptide-MHC complex. | Improved T-cell activation and cytolytic activity against tumor cells. mdpi.com |
A major challenge in cancer therapy is the heterogeneity of antigen expression within a tumor. tscan.comtscan.com Not all cancer cells may express NY-ESO-1, which can lead to immune escape and tumor relapse. tscan.com To address this, preclinical models are exploring multiplexed TCR-T cell therapies. tscan.comtscan.com This strategy involves treating a patient with multiple TCR-T cell products that target different tumor antigens simultaneously. tscan.com For example, a combination of TCR-T cells targeting NY-ESO-1 and another cancer/testis antigen like MAGE-A1 or PRAME is being investigated. tscan.com Preclinical data supports the hypothesis that this approach can overcome antigen heterogeneity and may lead to more durable clinical responses. tscan.com
| Approach | Rationale | Preclinical Finding |
| Multiplexed TCR-T Therapy | Target multiple tumor antigens to combat tumor heterogeneity and prevent immune escape. tscan.comtscan.com | Enhanced tumor control in preclinical models compared to single-antigen targeting. tscan.com |
Gene Therapy Approaches for Enhanced Antigen Expression or Presentation (Preclinical)
Another preclinical strategy aims to increase the visibility of cancer cells to the immune system by enhancing the expression or presentation of the NY-ESO-1 antigen. nih.govoncotarget.com This can make tumors that have low or heterogeneous expression of the antigen more susceptible to immunotherapy.
Preclinical studies have investigated the use of epigenetic modifying agents, such as DNA methyltransferase inhibitors (DNMTi), to increase the expression of cancer/testis antigens like NY-ESO-1. aacrjournals.org These agents can reverse the silencing of the NY-ESO-1 gene in tumor cells, leading to increased antigen expression and enhanced recognition by the immune system. aacrjournals.org
Oncolytic viruses are viruses that preferentially infect and kill cancer cells. frontiersin.org In preclinical settings, oncolytic viruses are being engineered to carry and express the gene for NY-ESO-1. nih.gov When the virus infects a tumor cell, it not only kills the cell but also causes it to produce the NY-ESO-1 antigen, effectively "painting" the tumor with the target for the immune system. nih.gov This approach can turn immunologically "cold" tumors into "hot" tumors, making them more responsive to other immunotherapies like TCR-T cells or checkpoint inhibitors. frontiersin.org
| Gene Therapy Approach | Mechanism | Preclinical Rationale |
| Epigenetic Modifiers (e.g., DNMTi) | Increase NY-ESO-1 gene expression in tumor cells. aacrjournals.org | Enhance tumor cell recognition by the immune system. aacrjournals.org |
| Oncolytic Virotherapy | Engineered viruses deliver the NY-ESO-1 gene to tumor cells. nih.gov | Increase antigen expression and create an inflamed tumor microenvironment, making it more susceptible to immunotherapy. nih.govfrontiersin.org |
Future Directions and Research Gaps in Cancer/testis Antigen 1 94 102 Studies
Elucidating Mechanisms of Resistance to Antigen-Specific Immunity
A primary obstacle in the success of NY-ESO-1 targeted therapies is the development of immune resistance. Understanding the mechanisms by which tumors evade recognition and destruction by antigen-specific T cells is critical for developing more effective treatments.
Key mechanisms of resistance include:
Antigen Loss: A significant mechanism of immune escape is the complete loss of NY-ESO-1 expression by tumor cells. nih.gov In response to the selective pressure of targeted immunotherapy, such as adoptive cell therapy (ACT) with NY-ESO-1 specific T-cells, tumor cells can downregulate or completely lose antigen expression. nih.gov This has been observed in on-treatment biopsies, where the promoter region of the NY-ESO-1 gene was found to be extensively methylated, leading to gene silencing. nih.govnih.gov This antigen loss allows the tumor to become invisible to the engineered T cells, resulting in disease progression despite initial responses. nih.gov
Loss of Heterozygosity (LOH) in the Major Histocompatibility Complex (MHC): T-cells recognize antigens like NY-ESO-1 when peptides are presented on the cell surface by Human Leukocyte Antigen (HLA) molecules, a part of the MHC. In a preclinical xenograft model of multiple myeloma, tumors that recurred after adoptive T-cell therapy targeting the NY-ESO-1157-165 peptide showed a selective and complete loss of the specific HLA-A*02:01 allele required for presenting this peptide. nih.govresearchgate.net The tumor cells retained expression of NY-ESO-1 and other MHC class I molecules, but the specific HLA allele targeted by the therapy was lost through LOH, rendering the T-cells ineffective. nih.govresearchgate.net This highlights the need to evaluate MHC loss in patients who relapse after NY-ESO-1-specific T-cell therapy. nih.gov
Immunosuppressive Tumor Microenvironment (TME): The environment within and surrounding a tumor is often highly immunosuppressive, which can dampen the effectiveness of antigen-specific T-cells. nih.govtargetedonc.com This environment is characterized by the presence of inhibitory cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), as well as immunosuppressive molecules like TGF-β. nih.govtargetedonc.comnih.gov T-cell responses induced by an NY-ESO-1 DNA vaccine, for instance, have been shown to be diminished by the activity of regulatory T cells. nih.gov Overcoming this suppressive TME is a key challenge for enhancing the efficacy of immunotherapies. nih.govtargetedonc.com
Enhancing Immunogenicity and Durability of T-cell Responses
Improving the ability of NY-ESO-1 peptide vaccines to generate strong and long-lasting T-cell responses is a central goal of ongoing research. Short peptides on their own are often poorly immunogenic and require strategies to boost their effect. frontiersin.org
Strategies to enhance immunogenicity and durability include:
Adjuvant Formulations: Adjuvants are substances that enhance the immune response to an antigen. Various adjuvants have been tested with NY-ESO-1 vaccines to increase cytotoxic CD8+ T lymphocyte activity. nih.gov These include Montanide ISA-51, poly-ICLC (a TLR3 agonist), and CpG oligodeoxynucleotides (CpG ODN). nih.govnih.govnih.gov Combining the full-length NY-ESO-1 protein with poly-ICLC and Montanide was shown to induce robust antibody and CD4+ T-cell responses, with the addition of Montanide particularly enhancing the avidity and cross-priming of CD8+ T-cells. aacrjournals.orgnih.gov Another novel adjuvant, a complex of alum, polysaccharides, and the peptide HH2, significantly increased both humoral and cellular responses against NY-ESO-1 in a murine model. nih.govnih.gov
Use of Longer Peptides or Full-Length Protein: Using longer peptides or the full-length NY-ESO-1 protein can provide both MHC class I and class II epitopes, which is crucial for inducing both CD8+ cytotoxic T-cells and the CD4+ helper T-cells needed to sustain the immune response. nih.gov Vaccination with a 20-amino-acid-long peptide (NY-ESO-191–110), which encompasses the 94-102 region, induced both antibody and cellular (CD4+ and CD8+) responses. nih.gov Similarly, using the full-length recombinant protein has been shown to generate strong, integrated immune responses. nih.govnih.gov
Prime-Boost Strategies: This approach involves an initial vaccination (the prime) with one type of vaccine followed by a subsequent administration (the boost) with a different vaccine formulation to strengthen the immune response. nih.gov
Advanced Vaccine Platforms: New vaccine delivery systems are being explored to improve immunogenicity. These include dendritic cell (DC)-based vaccines, viral vectors, and nanoparticle formulations. frontiersin.orgnih.govfrontiersin.org For example, PLGA-based nanoparticles co-delivering NY-ESO-1 peptides and an iNKT cell agonist (IMM60) were shown to enhance both CD4+ and CD8+ T-cell responses as well as antibody levels in vivo. frontiersin.org
Exploring Synergistic Combination Strategies in Preclinical Models
Given the complexity of the tumor and its interaction with the immune system, combination therapies are a highly promising avenue for improving outcomes. Preclinical models are essential for identifying effective synergistic strategies before moving to human trials.
Promising preclinical combination strategies include:
Combination with Checkpoint Inhibitors: Immune checkpoint inhibitors (ICIs), such as anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies, work by blocking the inhibitory signals that tumors use to evade the immune system. nih.gov Combining NY-ESO-1 vaccines with ICIs can enhance the anti-tumor activity of vaccine-induced T-cells. nih.govnih.gov In a mouse model, a combination of a CHP-NY-ESO-1 vaccine, the adjuvant poly-ICLC, and an anti-PD-L1 antibody successfully suppressed tumor growth, providing a proof-of-concept for human trials. nih.gov The rationale is that the vaccine primes an antigen-specific T-cell response, while the checkpoint inhibitor unleashes this response within the tumor microenvironment. nih.govnih.gov
Combination with Epigenetic Modifiers: Drugs like decitabine (B1684300), a demethylating agent, can increase the expression of NY-ESO-1 on tumor cells, making them better targets for the immune system. frontiersin.org In a preclinical glioblastoma model, pretreating tumors with decitabine to unmask the NY-ESO-1 target, followed by the administration of NY-ESO-1 specific T-cells, resulted in a nearly 50% curative rate.
Combination with Other Immunotherapies: Combining NY-ESO-1 vaccines with other immune-stimulating agents or cell therapies is another area of active research. This includes co-administration with mTOR inhibitors like Sirolimus or IDO1 inhibitors like Epacadostat. frontiersin.org Preclinical studies have also shown that combining an NY-ESO-1 specific antibody with chemotherapy can enhance the uptake and presentation of tumor antigens by dendritic cells, leading to better activation of tumor-specific CD8+ T-cells. nih.gov
Table 1: Preclinical Combination Strategies for NY-ESO-1 Targeted Therapy
| Combination Agent | Mechanism of Synergy | Preclinical Model Outcome | Reference(s) |
|---|---|---|---|
| Anti-PD-L1 Antibody | Blocks inhibitory signals on T-cells, enhancing their function. | Suppressed growth of NY-ESO-1-expressing tumors in a mouse model when combined with a CHP-NY-ESO-1 vaccine and poly-ICLC. | nih.gov |
| Decitabine | Increases NY-ESO-1 antigen expression on tumor cells. | Nearly 50% curative rate in a glioblastoma mouse model when combined with NY-ESO-1 adoptive cell therapy. | |
| Chemotherapy | Induces local release of tumor antigens. | Enhanced efficacy via antigen-antibody complex formation, leading to better antigen presentation and CD8+ T-cell activation. | nih.gov |
| Anti-CTLA-4 Antibody | Blocks another key inhibitory checkpoint on T-cells. | Synergistic efficacy when combined with vaccines that induce ICOS ligand expression. | nih.gov |
Development of Novel In Silico and In Vitro Predictive Models for Epitope Functionality
To accelerate the development of effective peptide-based vaccines, it is crucial to accurately predict which epitopes will be most effective at inducing a protective immune response. Novel computational (in silico) and laboratory (in vitro) models are being developed to improve this predictive capability.
In Silico Epitope Prediction: Immunoinformatics utilizes computational tools to analyze protein sequences and predict which peptide fragments (epitopes) are likely to bind to MHC molecules and be recognized by T-cells. nih.govresearchgate.net Servers like the Immune Epitope Database (IEDB) can predict thousands of potential MHC class I and class II binding epitopes from the full-length NY-ESO-1 protein. nih.govresearchgate.net These predictions are based on algorithms that score peptides based on their predicted binding affinity to various HLA alleles. nih.gov Further in silico analysis can assess the immunogenicity, toxicity, and population coverage of these predicted epitopes to design multi-epitope vaccine constructs. nih.govresearchgate.netdntb.gov.ua These approaches allow for a more rational design of vaccines by pre-screening a vast number of possibilities before expensive and time-consuming laboratory testing. researchgate.net
In Vitro Functional Assays: While in silico models are powerful for initial screening, in vitro models are essential to validate the functionality of predicted epitopes. These laboratory-based assays confirm that a peptide can be processed and presented by antigen-presenting cells (APCs) and can subsequently activate T-cells. frontiersin.org For example, researchers have used T-cells from healthy donors, engineered to express an NY-ESO-1-specific T-cell receptor (TCR), to confirm that selected peptides are efficiently processed and presented by dendritic cells on multiple HLA types. frontiersin.org Other in vitro studies have analyzed the relative antigenicity of different natural and modified NY-ESO-1 peptide sequences, revealing that while a peptide may bind strongly to an HLA molecule, it may not be efficiently recognized by T-cells. researchgate.net For instance, the natural peptide NY-ESO-1157-165 is recognized efficiently despite having suboptimal binding to HLA-A*0201, whereas other stronger-binding peptides are recognized less efficiently. researchgate.net These assays are critical for refining vaccine candidates and understanding the nuances of T-cell recognition.
Table 2: Models for Predicting Epitope Functionality
| Model Type | Description | Application to NY-ESO-1 | Reference(s) |
|---|---|---|---|
| In Silico (Computational) | Uses algorithms to predict T-cell and B-cell epitopes, their binding affinity to HLA molecules, immunogenicity, and population coverage from a protein sequence. | Predicted thousands of MHC Class I and II epitopes from the NY-ESO-1 protein sequence to identify promising candidates for a multi-epitope vaccine. | nih.govresearchgate.net |
| In Vitro (Laboratory) | Uses cell-based assays to confirm that predicted peptide epitopes are processed, presented, and can activate T-cells. | Confirmed that selected NY-ESO-1 peptides were efficiently processed and presented by dendritic cells and could activate engineered T-cells. | frontiersin.org |
| In Vitro (Laboratory) | Assesses the relative antigenicity and immunogenicity of different peptide sequences to determine which are most efficiently recognized by specific T-cell clones. | Revealed that peptide NY-ESO-1157-165 was more efficiently recognized by CTLs than other natural sequences with stronger HLA-binding affinity. | researchgate.net |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for detecting Cancer/Testis Antigen 1 (CTAG1A) expression in human cancer tissues?
- Methodology : Use immunohistochemistry (IHC) with validated antibodies (e.g., rabbit polyclonal antibodies targeting residues 752–840/872 of CTAG1A) on formalin-fixed, paraffin-embedded (FFPE) tissues. Heat-mediated antigen retrieval with Tris-EDTA buffer (pH 9.0) is critical for epitope exposure. Optimize antibody dilutions (e.g., 1:100–1:500) and include controls (positive: testis tissue; negative: antigen-blocked samples) .
- Data Interpretation : Confirm specificity using Western blot (WB) to detect endogenous CTAG1A at ~18–22 kDa. Cross-validate with RNA-seq or RT-PCR to correlate protein and transcript levels .
Q. How can researchers validate the specificity of antibodies targeting CTAG1A in functional assays?
- Methodology : Perform knockout (CRISPR/Cas9) or siRNA-mediated knockdown of CTAG1A in cell lines (e.g., melanoma, esophageal cancer). Compare IHC/WB signals between wild-type and knockout models. Use peptide blocking experiments to confirm antibody-antigen binding specificity .
- Troubleshooting : If nonspecific binding occurs, test alternative antibody clones or optimize blocking buffers (e.g., 5% BSA in PBS with 0.1% Tween-20) .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings on CTAG1A’s role in tumor immune evasion versus immunogenicity?
- Analysis Framework :
- Experimental Variables : Assess HLA class I expression in study models (CTAG1A-derived peptides are HLA-A1-restricted ). HLA-deficient tumors may evade CTAG1A-specific T cells.
- Model Systems : Compare syngeneic mouse models (expressing human HLA-A1) versus xenografts. Use single-cell RNA-seq to map CTAG1A expression heterogeneity within tumors .
- Data Integration : Cross-reference transcriptomic datasets (e.g., TCGA) to correlate CTAG1A expression with immune infiltration scores (e.g., TIMER, CIBERSORT) .
Q. What experimental designs are optimal for evaluating CTAG1A as a target for adoptive T-cell therapy?
- Methodology :
- Antigen Presentation : Stimulate peripheral blood mononuclear cells (PBMCs) with CTAG1A-derived peptides (94–102) and IL-2 to expand cytotoxic T lymphocytes (CTLs). Validate CTL activity via IFN-γ ELISpot or cytotoxicity assays against HLA-A1⁺/CTAG1A⁺ cell lines .
- In Vivo Models : Use humanized mice (engrafted with HLA-A1⁺ tumors) to test CTAG1A-targeted CAR-T cells. Monitor tumor regression and immune checkpoint markers (e.g., PD-1/PD-L1) .
- Statistical Considerations : Power analyses should account for tumor heterogeneity; ≥10 mice per cohort are recommended for significance .
Q. How can researchers address variability in CTAG1A expression across cancer types in preclinical studies?
- Methodology :
- Tissue Microarrays (TMAs) : Include FFPE sections from multiple cancer types (e.g., melanoma, esophageal, breast) to assess CTAG1A prevalence. Use quantitative IHC scoring (e.g., H-score) and normalize to housekeeping genes (e.g., GAPDH) .
- Meta-Analysis : Aggregate data from public repositories (e.g., GEO, CPTAC) to identify CTAG1A expression trends. Apply differential expression tools (e.g., DESeq2, edgeR) to adjust for batch effects .
Methodological Best Practices
Q. What are the key steps for designing a robust transcriptomic study comparing CTAG1A expression in cancer versus normal tissues?
- Workflow :
Sample Collection : Use paired tumor-normal tissues from the same patient to minimize inter-individual variability.
RNA Sequencing : Apply ribosomal RNA depletion for total RNA-seq (stranded, 100-bp paired-end reads). Include spike-in controls (e.g., ERCC) for normalization .
Bioinformatics : Map reads to CTAG1A (ENSG00000156219) and filter low-count transcripts (counts <10). Use pathway analysis (e.g., GSEA) to link CTAG1A to oncogenic pathways (e.g., Wnt/β-catenin) .
Q. How should researchers optimize antigen retrieval protocols for CTAG1A detection in archival FFPE samples?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
